
1-(3-Chlorobenzyl)piperidin-4-one
Overview
Description
1-(3-Chlorobenzyl)piperidin-4-one is an organic compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a chlorobenzyl group at the 1-position and a ketone group at the 4-position makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-(3-Chlorobenzyl)piperidin-4-one typically involves the reaction of 3-chlorobenzyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidin-4-one . The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3-Chlorobenzyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(3-Chlorobenzyl)piperidin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)piperidin-4-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
1-(3-Chlorobenzyl)piperidin-4-one can be compared to other similar compounds, such as:
1-(4-Chlorobenzyl)piperidin-4-one: Similar structure but with the chlorobenzyl group at the 4-position, which may result in different biological activity and chemical reactivity.
1-(3-Nitrobenzyl)piperidin-4-one: Contains a nitro group instead of a chloro group, leading to different electronic properties and reactivity.
1-(3,4-Dichlorobenzyl)piperidin-4-one: Contains two chlorine atoms, which can significantly alter its chemical and biological properties.
Biological Activity
1-(3-Chlorobenzyl)piperidin-4-one is a piperidine derivative that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a chlorobenzyl group at the nitrogen position of the piperidine ring, which may influence its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The presence of the chlorobenzyl moiety can enhance lipophilicity, potentially improving membrane permeability and interaction with cellular targets. Research indicates that this compound may modulate enzyme activity, particularly in pathways related to cancer and inflammation.
Pharmacological Studies
This compound has been studied for its potential as an anti-cancer agent. In vitro studies have demonstrated its ability to inhibit certain cancer cell lines, suggesting that it may interfere with cell proliferation mechanisms. For example, compounds structurally related to piperidin-4-one derivatives have shown significant inhibition against prostate cancer cells by targeting coactivator-associated arginine methyltransferase 1 (CARM1) .
Case Studies
- CARM1 Inhibition : A study highlighted that related compounds could selectively inhibit CARM1, resulting in reduced activity of the PSA promoter in LNCaP cells. This suggests that this compound might share similar inhibitory properties against CARM1 or related enzymes .
- Inflammation Modulation : Research on analogs of piperidin-4-one has indicated potential anti-inflammatory effects by inhibiting NLRP3 inflammasome activation, which is crucial in various inflammatory diseases .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with other piperidine derivatives can be insightful:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was shown to reduce cell viability in prostate cancer cells at micromolar concentrations, indicating its potential as a therapeutic agent.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary animal studies suggest that derivatives of piperidin-4-one could effectively reduce tumor growth without significant toxicity, although further research is needed to confirm these findings.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMSLXHSQYHTJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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